molecular formula C16H14BrNO2 B8148420 Benzyl 4-bromoisoindoline-2-carboxylate

Benzyl 4-bromoisoindoline-2-carboxylate

Cat. No. B8148420
M. Wt: 332.19 g/mol
InChI Key: PRPJUPFVEZFEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-bromoisoindoline-2-carboxylate is a useful research compound. Its molecular formula is C16H14BrNO2 and its molecular weight is 332.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-bromoisoindoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-bromoisoindoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photocarboxylation of Benzylic C–H Bonds : A study by Meng et al. (2019) highlights the use of visible-light-mediated carboxylation of benzylic C-H bonds with CO2 under metal-free conditions. This process is significant for the synthesis of 2-arylpropionic acids, which are precursors for various drugs (Qing-Yuan Meng et al., 2019).

  • Synthesis of 4-Bromo-1,2-dihydroisoquinolines : Another research by He et al. (2016) demonstrates the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines. This method enables the synthesis of highly functionalized compounds and involves the formation of bromonium ylides through intramolecular nucleophilic attack of benzyl bromide (Jun He et al., 2016).

  • Herbicidal Activity of Isoindolinedione Benzoxazinone Derivatives : Huang et al. (2009) reported that carboxylic ester group-containing isoindolinedione benzoxazinone derivatives exhibit promising herbicidal activity against weeds. In particular, compounds with the C group demonstrated the highest effectiveness (Mingzhi Huang et al., 2009).

  • Anti-Proliferative Activity Against Neoplastic Cells : A study by Al‐Ghorbani et al. (2017) found that novel morpholine conjugated benzophenone analogues show anti-proliferative and anti-mitogenic activity against various types of neoplastic cells. These compounds potentially inhibit cancer progression through caspase-activated DNase-mediated apoptosis (M. Al‐Ghorbani et al., 2017).

  • Synthesis of Phthalideisoquinoline Alkaloids : Orito et al. (1995) presented a method for the carboxylation of alkoxy-substituted benzyl alcohols to phthalides, achieved through ortho lithiation and bromine-lithium exchange. This technique is crucial for synthesizing phthalideisoquinoline alkaloids (K. Orito et al., 1995).

properties

IUPAC Name

benzyl 4-bromo-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c17-15-8-4-7-13-9-18(10-14(13)15)16(19)20-11-12-5-2-1-3-6-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJUPFVEZFEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-bromoisoindoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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